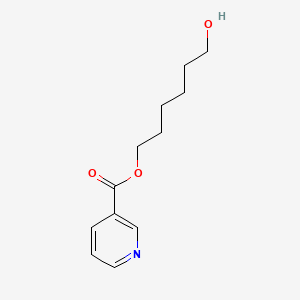

Nicotinic acid, 6-hydroxyhexyl ester

Description

Overview of Nicotinic Acid (Niacin) and its Chemical Scaffolds in Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridinemonocarboxylic acid. Its structure consists of a pyridine (B92270) ring with a carboxyl group at the 3-position. chemicalbook.com This compound is a white crystalline powder with a slightly sour taste, is stable to heat, acidity, and alkalinity, and is readily soluble in hot water and alkaline solutions. chemicalbook.comcas.org

Beyond its vital role as a vitamin in biological systems, the nicotinic acid structure is a fundamental scaffold in organic and medicinal chemistry. chemistryjournal.netresearchgate.netresearchgate.net The pyridine ring is aromatic and electron-deficient, which allows for various chemical interactions, while the carboxylic acid group provides a reactive site for modification. nih.gov These features make it a versatile building block for the synthesis of a wide range of derivatives with diverse pharmacological activities. chemistryjournal.netresearchgate.netnih.govnih.gov Researchers have utilized this scaffold to develop compounds for various applications. researchgate.netnih.gov

Table 1: Physicochemical Properties of Nicotinic Acid

| Property | Value | Source |

| CAS Number | 59-67-6 | merckmillipore.com |

| Molecular Formula | C₆H₅NO₂ | cas.org |

| Molecular Weight | 123.11 g/mol | pharmaffiliates.com |

| Melting Point | 236-239 °C | chemicalbook.com |

| Appearance | White crystal or crystalline powder | chemicalbook.com |

| Solubility | Slightly soluble in water; readily soluble in hot water and ethanol | chemicalbook.com |

Significance of Esterification in Organic Synthesis and Chemical Biology

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. monash.edu This reaction is typically reversible and can be catalyzed by an acid. fiveable.me The process is crucial for synthesizing a vast array of organic compounds and has significant implications in both industrial and biological contexts. fiveable.mecareers360.com

In organic synthesis, esterification is used to create new molecules, including fragrances, flavors, and polymers like polyesters. careers360.comresearchgate.net Low-molecular-weight esters are often responsible for the pleasant smells of fruits and flowers. monash.edu In chemical biology and medicinal chemistry, esterification is a key strategy for creating prodrugs. nih.gov By converting a polar carboxylic acid group into a less polar ester, it is possible to modify a drug's properties, such as its solubility, stability, and ability to cross biological membranes. careers360.comnih.gov The ester can then be hydrolyzed back to the active carboxylic acid by enzymes (esterases) within the body. researchgate.netnih.gov

Structural Context of the 6-Hydroxyhexyl Moiety in Organic Compounds

The 6-hydroxyhexyl moiety is a bifunctional chemical group consisting of a six-carbon aliphatic chain (hexyl) with a hydroxyl (-OH) group at the terminal position. This structure imparts a combination of lipophilic (oil-loving) and hydrophilic (water-loving) characteristics to a molecule. The hexyl chain is nonpolar and contributes to solubility in organic solvents, while the terminal hydroxyl group is polar and can participate in hydrogen bonding.

This dual nature makes it a useful component in the synthesis of various organic compounds. For instance, in 6-hydroxyhexyl acrylate, the hydroxyl group enhances the adhesion and flexibility of polymers derived from it, making them suitable for high-performance coatings and adhesives. dakenchem.com The presence of the hydroxyl group also provides a reactive handle for further chemical modifications, allowing the 6-hydroxyhexyl group to act as a linker or spacer in more complex molecular architectures.

Current Research Landscape on Ester Derivatives of Pyridine Carboxylic Acids

The field of pyridine carboxylic acid esters is an active area of research, primarily driven by the search for new therapeutic agents. nih.govnih.gov Nicotinic acid esters, in particular, have been synthesized and investigated for a range of potential applications.

Recent studies have focused on several key areas:

Prodrug Development: Researchers have synthesized various esters of nicotinic acid to improve its delivery and reduce side effects. nih.govnih.gov For example, myristyl nicotinate (B505614) was developed as an ester prodrug to deliver nicotinic acid to the skin. nih.gov Fluorinated esters have also been investigated to enhance solubility in specific delivery vehicles. nih.gov

Discovery of Novel Bioactivities: Scientists have created series of nicotinic acid derivatives, including esters, and evaluated them for new biological activities. These efforts have led to the identification of compounds with analgesic, anti-inflammatory, antioxidant, and anticancer properties. chemistryjournal.netnih.govnih.gov

Bioisosteric Replacement: In drug design, labile ester functionalities are sometimes replaced with more stable groups that mimic their shape and electronic properties. For instance, 5-alkyl-oxazole bioisosteres have been successfully used to replace ethyl ester groups in nicotinic acid derivatives, leading to compounds with improved metabolic stability. nih.gov

Materials Science: In polymer chemistry, pyridine dicarboxylic acids are being explored as renewable building blocks for polyesters. The inclusion of the rigid pyridine ring into the polymer backbone can lead to materials with unique thermal and mechanical properties. wur.nl

Research Gaps and Future Directions in Fundamental Chemical Investigations of Nicotinic Acid Esters

Despite ongoing research, several gaps remain in the fundamental understanding and application of nicotinic acid esters.

One significant issue is the insufficient availability of comprehensive toxicity data for many simple nicotinic acid esters. A 2020 study highlighted this data gap for methyl, ethyl, and benzyl (B1604629) nicotinate, relying on a read-across approach to estimate toxicological endpoints for the purpose of calculating a permitted daily exposure (PDE). nih.gov This suggests that even for common esters, foundational toxicological characterization is not always complete.

Furthermore, the vast majority of research has concentrated on a limited number of simple alkyl esters (e.g., methyl, ethyl) or highly lipophilic esters (e.g., myristyl). nih.govnih.govresearchgate.net There is a comparative lack of investigation into esters containing additional functional groups, such as the hydroxyl group in Nicotinic acid, 6-hydroxyhexyl ester. The synthesis, characterization, and potential applications of such bifunctional derivatives represent a significant area for future exploration.

Future research could be directed toward:

Systematic Synthesis and Characterization: A systematic approach to synthesizing a broader library of nicotinic acid esters with varied alkyl chains and functional groups would provide a more comprehensive understanding of their structure-property relationships.

Comprehensive Toxicological and Stability Studies: Filling the existing data gaps with experimental studies on the stability, metabolism, and toxicology of various nicotinic acid esters is crucial for any future applications. nih.gov

Exploration of Novel Applications: Investigating the utility of functionally substituted nicotinic acid esters in materials science, for example as monomers for specialty polymers or as components in surface coatings, could open new avenues beyond the traditional focus on pharmacology.

Structure

3D Structure

Properties

CAS No. |

101952-63-0 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-hydroxyhexyl pyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO3/c14-8-3-1-2-4-9-16-12(15)11-6-5-7-13-10-11/h5-7,10,14H,1-4,8-9H2 |

InChI Key |

HRRFQOPYFCYNRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCCO |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For "Nicotinic acid, 6-hydroxyhexyl ester," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to the protons of the nicotinic acid moiety and the 6-hydroxyhexyl chain. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the hexyl chain are observed in the upfield region (δ 1.0-4.5 ppm).

The expected chemical shifts and multiplicities for the protons are detailed in the table below. These values are predicted based on the analysis of structurally similar compounds.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.90 | d | ~2.0 |

| H-4' | ~8.15 | dt | ~8.0, 2.0 |

| H-5' | ~7.40 | dd | ~8.0, 5.0 |

| H-6' | ~8.65 | dd | ~5.0, 2.0 |

| H-1 | ~4.30 | t | ~6.5 |

| H-6 | ~3.60 | t | ~6.5 |

| H-2, H-5 | ~1.70 | m | |

| H-3, H-4 | ~1.40 | m |

Note: The data in this table is predictive and intended for illustrative purposes.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of "this compound" is expected to show four signals for the aromatic carbons of the pyridine ring and six signals for the carbons of the hexyl chain. The carbonyl carbon of the ester group will appear significantly downfield.

The anticipated chemical shifts for the carbon atoms are presented in the following table.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2' | ~151.0 |

| C-3' | ~130.0 |

| C-4' | ~137.0 |

| C-5' | ~123.0 |

| C-6' | ~153.0 |

| C=O | ~166.0 |

| C-1 | ~65.0 |

| C-2 | ~28.0 |

| C-3 | ~25.0 |

| C-4 | ~25.0 |

| C-5 | ~32.0 |

| C-6 | ~62.0 |

Note: The data in this table is predictive and intended for illustrative purposes.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between adjacent protons. For the 6-hydroxyhexyl chain, correlations would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the linear aliphatic chain. In the aromatic region, correlations between H-4' and H-5', and H-5' and H-6' would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For instance, the proton signal at ~4.30 ppm (H-1) would correlate with the carbon signal at ~65.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure of "this compound" would include:

A correlation between the protons at H-1 (~4.30 ppm) and the carbonyl carbon (C=O, ~166.0 ppm), confirming the ester linkage.

Correlations from the aromatic protons (H-2', H-4') to the carbonyl carbon (C=O).

Correlations within the hexyl chain, further confirming its structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like "this compound." In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

The predicted m/z values for common adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.1281 |

| [M+Na]⁺ | 246.1100 |

| [M+K]⁺ | 262.0839 |

Note: The data in this table is based on predicted values.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. A characteristic fragmentation would be the cleavage of the ester bond, leading to the formation of a nicotinoyl cation and a neutral 1,6-hexanediol (B165255) molecule, or a protonated 1,6-hexanediol and a neutral nicotinic acid molecule.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. For "this compound" (molecular formula C₁₂H₁₇NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 224.1281. An experimentally determined mass that is very close to this value would confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

To date, there is no publicly available crystal structure for this compound. A successful crystallographic analysis would require the growth of a single crystal of suitable size and quality. The presence of the flexible hexyl chain and the polar hydroxyl group might present challenges in obtaining such a crystal. However, if a suitable crystal were obtained, the resulting structural data would be invaluable for understanding the compound's solid-state properties.

Other Spectroscopic Methods

While the focus of this article is on the specified analytical techniques, it is important to note that a complete characterization of this compound would also involve other spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the connectivity of the atoms in the molecule, and Infrared (IR) spectroscopy would provide information about the functional groups present, such as the ester carbonyl and the hydroxyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. The key functional groups in this molecule are the pyridine ring, the ester group, the long-chain alkyl group, and the terminal hydroxyl group.

The presence of the ester functional group is typically confirmed by a strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735-1750 cm⁻¹. Another characteristic feature of the ester is the C-O stretching vibrations, which usually give rise to two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region. spectroscopyonline.com

The nicotinic acid moiety will contribute to the aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic ring, which are expected in the 1600-1400 cm⁻¹ region.

The 6-hydroxyhexyl chain will be identifiable by the aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and the bending vibrations for the CH₂ groups around 1465 cm⁻¹. The terminal hydroxyl (-OH) group is expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H (Alcohol) | Stretching |

| > 3000 | C-H (Aromatic) | Stretching |

| < 3000 | C-H (Aliphatic) | Stretching |

| 1735-1750 | C=O (Ester) | Stretching |

| 1600-1400 | C=C and C=N (Aromatic Ring) | Stretching |

| ~1465 | -CH₂- | Bending |

| 1300-1200 | C-O (Ester) | Stretching |

| 1150-1000 | C-O (Ester) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. In this compound, the primary chromophore is the pyridine ring of the nicotinic acid moiety.

The pyridine ring contains π electrons that can be excited to higher energy levels by absorbing UV radiation. Nicotinic acid itself is known to exhibit characteristic UV absorption maxima. When nicotinic acid is converted to its 6-hydroxyhexyl ester, a slight shift in the absorption maxima (λmax) is expected due to the electronic effect of the ester group. This shift is typically a small bathochromic shift (a shift to longer wavelengths).

The expected UV-Vis absorption data for this compound is summarized in the interactive data table below. This data is based on the known absorption of nicotinic acid and the anticipated influence of the ester group.

| Expected λmax (nm) | Chromophore | Electronic Transition |

| ~260-270 | Pyridine Ring | π → π* |

Biochemical and Mechanistic Investigations Non Clinical Contexts

Enzyme-Substrate Interactions and Reaction Mechanisms

The bacterial degradation of nicotinic acid is a well-studied process involving a cascade of enzymatic reactions. These pathways are crucial for microorganisms that utilize nicotinic acid as a source of carbon and nitrogen. nih.govnih.gov The initial and rate-limiting step in many aerobic bacterial pathways is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. nih.govresearchgate.net

In aerobic bacteria, such as those from the genera Pseudomonas and Bordetella, the degradation of nicotinic acid typically begins with its conversion to 6-hydroxynicotinic acid (6-HNA). researchgate.netresearchgate.net This initial hydroxylation is followed by a series of enzymatic steps. A key subsequent reaction is the decarboxylative hydroxylation of 6-HNA to yield 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netresearchgate.net The 2,5-DHP is then further degraded through ring cleavage and subsequent reactions, ultimately leading to common central metabolites like fumarate, which can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Several different pathways for the breakdown of 6-HNA have been described in detail across various bacteria. nih.gov In some cases, such as in Pseudomonas putida S16, related pathways are involved in the degradation of nicotine (B1678760), where intermediates like 2,5-DHP are also formed. asm.org

A central enzyme in this metabolic pathway is 6-hydroxynicotinate 3-monooxygenase, commonly known as NicC. nih.gov NicC is a Class A flavin-dependent monooxygenase (FDM) that catalyzes the conversion of 6-HNA into 2,5-DHP. wooster.eduresearchgate.net This transformation is a rare decarboxylative hydroxylation reaction. The catalytic cycle of NicC is a multistep process that involves:

Binding of the 6-HNA substrate. wooster.edu

Reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor by NADH. nih.govwooster.edu

Reaction with molecular oxygen to form a reactive C4a-hydroperoxy-flavin intermediate. nih.gov

This intermediate then performs the decarboxylative hydroxylation of the substrate. nih.govwooster.edu

The enzyme's function is crucial for preparing the pyridine (B92270) ring for subsequent cleavage. Studies have shown that while NicC acts on 6-HNA, its activity on other pyridine analogs is limited, indicating a degree of substrate specificity. asm.org

The substrate specificity and catalytic efficiency of NicC are determined by the architecture of its active site. While specific residues for Nicotinic acid, 6-hydroxyhexyl ester are not documented, research on NicC's interaction with its natural substrate, 6-HNA, provides insight. The binding of 6-HNA is a two-step process that significantly enhances the enzyme's affinity for NADH and facilitates the formation of a charge-transfer complex, which speeds up flavin reduction. researchgate.netnih.gov

Studies exploring substrate analogues have highlighted the importance of the ring nitrogen for effective catalysis. wooster.edu When substrate analogues lacking the ring nitrogen (e.g., 4-hydroxybenzoic acid) are used, the reaction becomes poorly coupled, meaning the NADH is consumed but does not efficiently lead to substrate hydroxylation. wooster.eduresearchgate.net This suggests that hydrogen bonding involving the ring nitrogen is critical for correctly positioning the substrate within the active site to enable efficient hydroxylation by the hydroperoxy-flavin intermediate. wooster.edu

Kinetic analyses of NicC from various bacterial sources have provided quantitative insights into its catalytic mechanism. Steady-state and transient-state kinetic studies have been employed to determine key parameters. nih.govresearchgate.net For example, a global kinetic analysis of the full catalytic cycle revealed that substrate binding enhances the rate of flavin reduction by NADH. nih.gov

Below is a table summarizing key kinetic and binding data for NicC with its natural substrate and an analogue.

| Parameter | Substrate: 6-Hydroxynicotinic Acid (6-HNA) | Substrate: Coumalic Acid (CA) | Reference |

| Binding Affinity (Kd) | 58 ± 12 µM | 5 ± 1 µM | researchgate.net |

| Michaelis Constant (KM for substrate) | 447 ± 52 µM | Not reported | researchgate.net |

| Michaelis Constant (KM for NADH) | 11 ± 1 µM | Not reported | researchgate.net |

| Catalytic Rate (kcat) | 29 ± 1 s⁻¹ | Not reported | researchgate.net |

| Rate Enhancement of NADH Oxidation | 30-fold to 46-fold | 16-fold to 37-fold | wooster.eduresearchgate.net |

Metabolic Pathways in Non-Human, Non-Clinical Biological Systems

The ability to metabolize nicotinic acid is widespread among various microorganisms, which utilize it as a nutrient source. nih.gov While the pathway in Pseudomonas is well-characterized, other bacteria, including soil bacteria and even microbial eukaryotes like Aspergillus nidulans, have evolved distinct pathways for its degradation. nih.govresearchgate.net These pathways, though different, often converge on the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. nih.gov The diversity of these catabolic routes illustrates convergent evolution, where different organisms independently developed solutions to metabolize the same compound. nih.govresearchgate.net This metabolic capability is not only important for the organism's survival in specific ecological niches but also has potential applications in bioremediation of environments contaminated with nitrogen-containing heterocyclic compounds. nih.gov

Fundamental Molecular Interactions (excluding pharmacological targets)

A thorough review of scientific literature reveals no specific studies on the binding of this compound with model biochemical systems.

| Model System | Binding Affinity (e.g., Kd, IC50) | Methodology | Reference |

|---|---|---|---|

| No data available | No data available | No data available | N/A |

There is no information available in the scientific literature detailing the use of this compound as a biochemical probe or a substrate analog in non-clinical research.

| Application | System Studied | Key Findings | Reference |

|---|---|---|---|

| No data available | No data available | No data available | N/A |

Computational and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are used to understand the three-dimensional structure and dynamic behavior of Nicotinic acid, 6-hydroxyhexyl ester. These techniques are crucial for predicting its physical properties and interactions with other molecules.

Potential energy surface scans are typically performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. For this compound, particular attention is given to the torsion angles around the ester linkage and the orientation of the terminal hydroxyl group, as these can influence the molecule's polarity and its ability to form hydrogen bonds.

| Torsion Angle | Description | Expected Stable Conformations (Dihedral Angles) |

|---|---|---|

| τ1 (O=C-O-C) | Rotation around the ester C-O bond | ~180° (trans) |

| τ2 (C-O-C-C) | Rotation around the ester O-C bond | ~180° (anti), ±60° (gauche) |

| τ3-τ6 (C-C-C-C) | Rotations within the hexyl chain | ~180° (anti), ±60° (gauche) |

| τ7 (C-C-O-H) | Rotation of the terminal hydroxyl group | ~180° (anti), ±60° (gauche) |

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its movements and interactions in a simulated environment, such as in a solvent like water.

These simulations can reveal how the molecule folds and changes its conformation over time. For this compound, MD simulations can be used to investigate the flexibility of the hexyl chain, the stability of different conformers, and the formation of intramolecular and intermolecular hydrogen bonds involving the terminal hydroxyl group and the ester carbonyl group. Such simulations are valuable for understanding how the molecule behaves in a biological or chemical system. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and reactivity of molecules. mdpi.com

The electronic properties of this compound can be elucidated through quantum chemical calculations. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov For nicotinic acid esters, the HOMO is typically localized on the pyridine (B92270) ring, while the LUMO is centered on the ester group. researchgate.net

The molecular electrostatic potential (MEP) map is another important electronic property that visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and hydroxyl groups, which are susceptible to electrophilic attack. Positive potential (electron-poor regions) would be found around the hydrogen atoms, indicating sites for nucleophilic attack.

| Property | Predicted Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity researchgate.net |

Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions. For this compound, the hydrolysis of the ester bond is a key reaction. Computational methods can be used to model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. nih.govresearchgate.net This involves locating the transition state structures and calculating the activation energies, which provides insight into the reaction rates. ic.ac.ukarkat-usa.org The mechanism typically involves the formation of a tetrahedral intermediate. researchgate.net

In the context of enzymatic reactions, computational methods can be used to model the interaction of this compound with the active site of an enzyme, such as an esterase. frontiersin.org Docking studies can predict the binding mode of the ester, and more advanced quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction mechanism itself, including the transition states for bond cleavage.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule. youtube.com

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, these calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, typically π → π* transitions within the pyridine ring and n → π* transitions associated with the carbonyl group. nih.govijfmr.comrjptonline.org

| Spectroscopic Technique | Predicted Property | Predicted Value (Representative) |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Pyridine protons: 7.5-9.0 ppm; O-CH₂: ~4.3 ppm; C-CH₂-OH: ~3.6 ppm |

| ¹³C NMR | Chemical Shifts (ppm) | C=O: ~165 ppm; Pyridine carbons: 120-155 ppm |

| UV-Vis | λmax (nm) | ~260 nm (π → π), ~220 nm (n → π) |

Structure-Activity Relationship (SAR) Studies via In Silico Methods (excluding drug activity)

In silico Structure-Activity Relationship (SAR) studies are instrumental in predicting the physicochemical and toxicological properties of a molecule based on its chemical structure. For the broader category of nicotinic acid and its esters, computational methods have been employed to fill data gaps for toxicological endpoints. nih.gov These approaches often utilize Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that relate the chemical structure of a molecule to a specific endpoint, such as toxicity or physical properties.

For this compound, a hypothetical SAR study could explore how modifications to the hexyl ester chain or substitutions on the pyridine ring influence various molecular descriptors. These descriptors, in turn, can be correlated with specific non-drug-related activities or properties. Key molecular descriptors that would be calculated include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

A typical workflow for an in silico SAR study on this compound would involve:

Generation of a dataset of related molecules: This would include this compound and a series of structurally similar compounds with known experimental data for a particular endpoint.

Calculation of molecular descriptors: A wide range of descriptors would be calculated for each molecule in the dataset.

Model development: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a QSAR model that correlates the descriptors with the endpoint of interest.

Model validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

While a specific SAR study for this compound is not available, the table below illustrates the type of data that would be generated in such a study for a series of hypothetical analogs, focusing on a property like skin sensitization potential, which has been assessed for the broader category of nicotinic acid esters. nih.gov

| Analog | Modification | LogP (Calculated) | Molecular Weight (g/mol) | Predicted Skin Sensitization Potential |

|---|---|---|---|---|

| This compound | - | 2.85 | 223.28 | Low |

| Analog 1 | Replacement of -OH with -CH3 | 3.21 | 221.30 | Low |

| Analog 2 | Shortening of alkyl chain to 4 carbons | 2.03 | 195.23 | Low |

| Analog 3 | Addition of a methyl group to the pyridine ring | 3.15 | 237.31 | Low to Moderate |

Data-Driven Computational Chemistry Approaches

Data-driven computational chemistry leverages large datasets and machine learning algorithms to predict molecular properties and activities. These approaches can be applied to this compound to predict a wide range of characteristics without the need for direct experimental measurement.

One prominent data-driven approach is the use of "read-across," which has been applied to the category of nicotinic acid and its esters to assess toxicological endpoints. nih.gov In a read-across assessment, the properties of a substance are predicted based on the known properties of one or more structurally similar substances. For this compound, data from other nicotinic acid esters like methyl, ethyl, and benzyl (B1604629) nicotinate (B505614) could be used to infer its properties. nih.gov

The process for a data-driven prediction for this compound would involve:

Identifying a suitable analog group: This would include nicotinic acid esters with available experimental data.

Justifying the structural similarity: The chemical similarity between this compound and the analogs would be established based on shared functional groups and physicochemical properties.

Data gap filling: The property of interest for this compound would be predicted based on the trend observed within the analog group.

Various online platforms and databases, such as the Danish QSAR Database, provide predictions for toxicological endpoints like Ames mutagenicity and carcinogenicity based on large datasets of chemical structures. nih.gov For the category of nicotinic acid and its esters, predictions from such platforms have generally indicated a lack of genotoxicity and carcinogenicity. nih.gov

The following table provides an example of the type of data that could be generated for this compound using data-driven computational approaches, based on findings for related nicotinic acid esters. nih.gov

| Predicted Endpoint | Computational Method/Platform | Predicted Outcome for this compound | Basis of Prediction |

|---|---|---|---|

| Ames Mutagenicity | Danish QSAR Database | Negative | Read-across from nicotinic acid and other esters |

| Carcinogenicity | eMolTox, CASE Ultra | Negative | Read-across from nicotinic acid and nicotinamide (B372718) |

| Skin Sensitization | VEGA platform | Non-sensitizer | Read-across from nicotinic acid and other esters |

| Developmental Toxicity | VEGA platform | Negative | Read-across from nicotinic acid and other esters |

Potential Non Therapeutic and Materials Science Applications of Nicotinic Acid, 6 Hydroxyhexyl Ester

Nicotinic acid, 6-hydroxyhexyl ester, is a bifunctional molecule that is gaining interest for its potential in materials science and chemical synthesis. Its structure, which includes a nicotinic acid component and a 6-hydroxyhexyl chain, allows it to act as a versatile building block for more complex molecules and polymers.

Derivatization and Analog Synthesis for Fundamental Research

Modification of the Hydroxyhexyl Chain

The 6-hydroxyhexyl portion of the molecule provides a flexible scaffold that can be readily modified to study the impact of lipophilicity, steric bulk, and the introduction of new chemical functionalities.

The length and branching of the alkyl chain connecting the ester and the terminal hydroxyl group can significantly influence the molecule's properties, such as its solubility and interaction with biological targets. Standard esterification procedures allow for the synthesis of a wide array of analogs. General methods for ester synthesis, such as reacting the alcohol with an acid chloride, acid anhydride, or using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC), can be employed. google.com For instance, nicotinic acid can be reacted with various alkanols containing up to eight carbon atoms to yield the corresponding esters. google.com

By replacing 6-hexene-1,6-diol with other diols, the chain length can be systematically varied. For example, using 1,4-butanediol (B3395766) or 1,8-octanediol (B150283) would yield analogs with shorter or longer spacers, respectively. Similarly, introducing branching into the chain, by using alcohols like 2-methyl-1,5-pentanediol, allows for the investigation of steric effects.

Table 1: Examples of Nicotinic Acid Ester Analogs with Modified Alkyl Chains This table is based on established chemical synthesis principles for esters.

| Analog Name | Alcohol Precursor | Chain Length | Branching |

|---|---|---|---|

| Nicotinic acid, 4-hydroxybutyl ester | 1,4-Butanediol | 4 | None |

| Nicotinic acid, 8-hydroxyoctyl ester | 1,8-Octanediol | 8 | None |

| Nicotinic acid, 5-hydroxy-4-methylpentyl ester | 2-Methyl-1,5-pentanediol | 5 | Methyl at C4 |

Introducing functional groups such as halides, amines, or ethers into the hydroxyhexyl chain can impart new chemical properties, enabling the molecule to form different non-covalent interactions like hydrogen bonds or ionic bonds. The synthesis of these analogs is typically achieved by using a pre-functionalized alcohol in the initial esterification reaction with nicotinic acid or its activated derivatives (e.g., nicotinoyl chloride).

Halide Analogs: To synthesize a halide-containing analog, such as nicotinic acid, 6-chlorohexyl ester, one would perform an esterification reaction between nicotinic acid and 6-chlorohexan-1-ol.

Amine Analogs: The synthesis of secondary and tertiary amines is well-established. organic-chemistry.org An amino group can be introduced by reacting nicotinic acid with an amino alcohol like 6-aminohexan-1-ol. The primary amine of the alcohol would need to be protected (e.g., with a Boc group) before esterification and subsequently deprotected. Direct alkylation of amines with alkyl halides is a common method for creating C-N bonds. libretexts.orgyoutube.com More advanced methods, such as those involving N-aminopyridinium salts, can achieve selective monoalkylation to yield secondary amines. nih.gov

Ether Analogs: An ether linkage can be incorporated by using an alcohol precursor containing an ether moiety, for example, 2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-ol, to create analogs with polyethylene (B3416737) glycol (PEG)-like spacers.

Table 2: Examples of Nicotinic Acid Ester Analogs with Functionalized Chains This table illustrates potential derivatives based on standard synthetic transformations.

| Functional Group | Analog Name | Potential Precursor Alcohol |

|---|---|---|

| Halide (Chlorine) | Nicotinic acid, 6-chloro-6-hydroxyhexyl ester | 6-Chloro-1,6-hexanediol |

| Amine (Primary) | Nicotinic acid, 6-amino-6-hydroxyhexyl ester | 6-Amino-1,6-hexanediol (protected) |

Modifications of the Nicotinic Acid Moiety

The pyridine (B92270) ring of the nicotinic acid portion is a key pharmacophore that can be modified to alter electronic properties, basicity, and steric profile.

A variety of substituted nicotinic acid esters can be synthesized to probe the electronic and steric requirements of biological targets. These syntheses often begin with an appropriately substituted pyridine precursor.

Alkyl Substitution: 6-Methylnicotinic acid is a common starting material, which can be prepared via the oxidation of 2-methyl-5-ethylpyridine. environmentclearance.nic.inresearchgate.net Subsequent esterification with 6-hydroxyhexanol would yield the 6-methyl analog of the parent compound. patsnap.comgoogle.com

Halo Substitution: Halogenated derivatives, such as 2-chloro- or 4-chloronicotinic acid esters, are valuable intermediates. A one-pot synthesis method allows for the creation of 4-chloro or 4-bromonicotinic acid esters with optional 2- and 5-position substitutions from enamino keto esters. acs.org

Aryl and Amino Substitution: A series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for various activities. researchgate.netnih.gov Additionally, synthetic methods exist for creating nicotinic acid derivatives with unsymmetrical substitution patterns, including amino and alkylthio groups. researchgate.net

Table 3: Examples of Analogs with Substituted Nicotinic Acid Moieties This table is based on reported synthetic methods for nicotinic acid derivatives.

| Position | Substituent | Precursor Acid | Reference |

|---|---|---|---|

| 6 | Methyl | 6-Methylnicotinic acid | environmentclearance.nic.inresearchgate.net |

| 4 | Chloro | 4-Chloronicotinic acid | acs.org |

| 2 | Bromo-phenyl | 2-(2-Bromophenylamino)nicotinic acid | nih.gov |

Isoniazid (the hydrazide of isonicotinic acid) and picolinic acid are structural isomers of nicotinic acid, differing in the position of the carboxyl group on the pyridine ring (position 4 and 2, respectively). Synthesizing their corresponding 6-hydroxyhexyl esters allows for the study of how the position of the nitrogen atom relative to the ester linkage affects molecular properties.

The synthesis of these esters generally follows a two-step procedure. mdpi.com First, the corresponding pyridinecarboxylic acid (isonicotinic acid or picolinic acid) is converted to its more reactive acid chloride hydrochloride by treatment with thionyl chloride (SOCl₂) and a catalytic amount of DMF. Subsequently, this activated intermediate is reacted with the desired alcohol (6-hydroxyhexanol) in the presence of a base like triethylamine (B128534) to afford the final ester. mdpi.com These methods are used to prepare various "active esters" for further coupling reactions. mdpi.com

Synthesis of Chiral Analogs

The introduction of chirality into the molecule can lead to enantiomers with distinct biological activities. Chirality can be introduced into the nicotinic acid, 6-hydroxyhexyl ester scaffold in either the hydroxyhexyl chain or, less commonly, through substituents on the nicotinic acid ring.

Key strategies for synthesizing chiral analogs include:

Use of Chiral Precursors: The most direct approach is to start with an enantiomerically pure alcohol, such as (R)- or (S)-hexane-1,6-diol derivatives, in the esterification step. A patent describes a method for preparing chiral synthetic nicotine (B1678760) that begins with a nicotinic acid ester and introduces chirality through reaction with a chiral auxiliary. epo.org

Asymmetric Synthesis: Asymmetric hydrogenation is a powerful tool for creating chiral centers. An industrial route to chiral nicotine utilizes an anionic Iridium catalyst for the asymmetric hydrogenation of a ketone precursor, achieving high enantiomeric excess. nih.gov This principle could be applied to a ketone-containing analog of the 6-hydroxyhexyl chain, which could then be reduced to a chiral alcohol.

Enzymatic Resolution: Racemic mixtures of chiral nicotinic acid esters can be resolved using enzymes. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. A general method has been presented for the preparation of homochiral 3-hydroxy fatty acid nicotinyl esters via enzymatic resolution, demonstrating the utility of this approach for separating enantiomers of nicotinic acid derivatives. figshare.comresearchgate.net

Table 4: Strategies for Synthesis of Chiral Analogs

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Precursor | Esterification using an enantiopure alcohol or acid. | Reacting nicotinic acid with (R)-1,2-hexanediol. | epo.org |

| Asymmetric Synthesis | Creating a chiral center using a chiral catalyst or reagent. | Asymmetric hydrogenation of a ketone on the hexyl chain. | nih.gov |

Probing Structure-Reactivity Relationships through Analog Studies

The core structure of this compound can be divided into three primary regions for analog development: the nicotinic acid head, the hexyl ester chain, and the terminal hydroxyl group. Modifications to any of these regions can significantly alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn dictate its reactivity.

Another avenue of research is the modification of the nicotinic acid ring itself. Introducing different substituents onto the pyridine ring can dramatically alter its electronic properties. For example, the addition of electron-withdrawing groups could make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. On the other hand, electron-donating groups could have the opposite effect. These modifications can provide valuable data on the electronic requirements for a particular chemical transformation or biological interaction.

The following table outlines a series of hypothetical analogs of this compound, designed to probe these structure-reactivity relationships. Each analog incorporates a specific structural change to provide insights into the role of different molecular components.

| Analog ID | Modification | Rationale for Study |

| NA-C4-OH | Shortening of the alkyl chain to a 4-hydroxybutyl ester | To investigate the effect of chain length on reactivity and steric hindrance at the ester linkage. |

| NA-C8-OH | Lengthening of the alkyl chain to an 8-hydroxyoctyl ester | To further explore the impact of increased lipophilicity and chain flexibility on reactivity. |

| 5-Cl-NA-C6-OH | Addition of a chlorine atom at the 5-position of the nicotinic acid ring | To study the influence of an electron-withdrawing group on the electronic properties of the pyridine ring and the reactivity of the ester. |

| 5-MeO-NA-C6-OH | Addition of a methoxy (B1213986) group at the 5-position of the nicotinic acid ring | To assess the effect of an electron-donating group on the reactivity profile of the molecule. |

| NA-C6-OMe | Conversion of the terminal hydroxyl group to a methoxy group | To understand the role of the terminal hydrogen-bond donor in potential interactions and overall polarity. |

| NA-C6-NH2 | Replacement of the terminal hydroxyl group with an amino group | To evaluate the impact of introducing a basic functional group on the molecule's reactivity and intermolecular interactions. |

By synthesizing these and other carefully designed analogs and subjecting them to a battery of chemical and biological assays, researchers can systematically build a comprehensive structure-reactivity profile for this class of compounds. This iterative process of design, synthesis, and testing is fundamental to advancing our understanding of molecular behavior and is a cornerstone of modern chemical and pharmaceutical research.

Concluding Perspectives on Fundamental Research of Nicotinic Acid, 6 Hydroxyhexyl Ester

Summary of Key Academic Contributions

While dedicated research on Nicotinic acid, 6-hydroxyhexyl ester is not extensively documented in mainstream literature, a significant body of academic work on related compounds provides a robust foundation for its study. The primary contributions can be categorized as follows:

Synthesis and Characterization of Nicotinic Acid Esters: Academic research has thoroughly explored various methods for the synthesis of nicotinic acid esters. These methods often involve the acylation of alcohols with nicotinic acid or its more reactive derivatives, such as acyl chlorides, in the presence of a catalyst. belnauka.by Patents also describe processes for the direct conversion of pyridine (B92270) dicarboxylic acids to nicotinic acid esters. google.com This body of work establishes reliable synthetic routes that could be adapted for the specific synthesis of this compound from nicotinic acid and 1,6-hexanediol (B165255).

Physicochemical and Biochemical Properties of Pyridine Derivatives: The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive molecules. rsc.orgnih.govnih.gov Its unique electronic properties, basicity, and ability to form hydrogen bonds are well-documented. rsc.orgpharmaguideline.com Research into other nicotinic acid esters, such as myristyl nicotinate (B505614) and fluorinated esters, has shown that the ester moiety can significantly alter properties like solubility, stability, and skin penetration, often creating prodrugs that release nicotinic acid upon hydrolysis. nih.govnih.gov These studies provide a framework for predicting the behavior of the 6-hydroxyhexyl ester.

Biological Activity of Nicotinates: Nicotinic acid is known for its effects on lipid metabolism and its role as a precursor to the coenzymes NAD and NADP+. wikipedia.orgnih.govnih.gov The biological activity of its esters is often linked to their ability to deliver nicotinic acid to specific tissues or to exhibit their own unique interactions with biological systems. nih.govnih.gov For example, certain esters are used in topical formulations for their vasodilatory effects. nih.gov

A summary of the foundational knowledge for the study of this compound is presented in the table below.

| Research Area | Key Contributions | Relevance to this compound |

| Synthesis | Established esterification protocols for nicotinic acid; direct synthesis from pyridine dicarboxylic acids. belnauka.bygoogle.com | Provides viable synthetic pathways for the target compound. |

| Physicochemical Properties | Extensive data on the properties of the pyridine ring; studies on how esterification impacts solubility and stability. pharmaguideline.comnih.govnih.gov | Allows for the prediction of the compound's chemical behavior. |

| Biochemical Role | Understanding of nicotinic acid's role in metabolism; use of esters as prodrugs and topical agents. wikipedia.orgnih.govnih.gov | Forms the basis for investigating potential biological applications. |

Emerging Trends in Ester Chemistry and Pyridine Derivatives

The fields of ester chemistry and pyridine derivatives are continually evolving, driven by the demand for novel molecules with tailored properties for applications in medicine, materials science, and catalysis. elsevier.comresearchgate.net

Advanced Catalysis in Esterification: There is a significant trend towards the development of more efficient and sustainable catalytic methods for ester synthesis. This includes the use of biocatalysts (enzymes), heterogeneous catalysts, and novel organocatalysts to improve yields, reduce waste, and allow for milder reaction conditions. These green chemistry approaches are increasingly being applied to the synthesis of complex esters. elsevier.com

Pyridine Scaffolds in Drug Discovery: The pyridine motif continues to be a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov Emerging research focuses on incorporating pyridine rings into complex molecules to enhance their therapeutic efficacy, improve pharmacokinetic profiles, and reduce side effects. nih.gov The development of novel pyridine-based compounds as enzyme inhibitors, anticancer agents, and antimicrobials is an active area of research. rsc.orgnih.gov

Dearomatization of Pyridines: A significant recent trend is the catalytic stereoselective dearomatization of pyridines. acs.orgmdpi.com This strategy allows for the synthesis of complex, three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) structures from readily available flat, aromatic pyridines. This opens up new avenues for creating novel chemical entities with diverse biological activities. mdpi.com

Pyridine N-Oxides as Synthetic Intermediates: The chemistry of pyridine N-oxides has gained renewed interest. researchgate.netarkat-usa.org These compounds serve as versatile intermediates, allowing for functionalization of the pyridine ring in ways that are not possible with the parent pyridine. This expands the synthetic toolbox for creating highly substituted and functionalized pyridine derivatives. arkat-usa.org

Future Directions in Fundamental Chemical and Biochemical Exploration

Given the foundational knowledge and emerging trends, several future research directions for this compound can be envisioned.

Optimized and Green Synthesis: A primary focus would be the development of a highly efficient and environmentally benign synthesis for the compound. This could involve enzymatic catalysis or the use of recyclable solid acid catalysts, aligning with modern principles of green chemistry.

Biochemical Investigation as a Prodrug: A key area of exploration would be its potential as a prodrug of nicotinic acid. Research should focus on its hydrolysis kinetics under physiological conditions and in the presence of esterase enzymes to determine the rate of nicotinic acid release. nih.gov This could reveal if the 6-hydroxyhexyl moiety offers advantages in terms of controlled release or tissue targeting.

Exploration of Bifunctional Properties: The presence of a terminal hydroxyl group in the 6-hydroxyhexyl chain offers intriguing possibilities. This functional group could allow the molecule to act as a linker, enabling its conjugation to other molecules or polymers. This could be a strategy for developing targeted drug delivery systems or new materials.

Interaction with Nicotinic Acid Receptors: While many effects of nicotinic acid esters are due to the parent compound, the intact ester may have its own biological activity. Future studies could investigate the binding affinity of this compound for the nicotinic acid receptor (GPR109A) to see if the ester itself can elicit a biological response. nih.gov

Metabolic Profiling: A thorough investigation of the metabolic fate of the compound is crucial. This would involve identifying the metabolites formed after administration in biological systems to understand the complete biochemical pathway and to identify any unique metabolic products beyond nicotinic acid and 1,6-hexanediol. Recent studies linking breakdown products of excess niacin to cardiovascular disease highlight the importance of understanding the full metabolic profile of such derivatives. clevelandclinic.org

Methodological Advancements for Comprehensive Compound Analysis

The successful execution of the future research directions outlined above would depend heavily on the application of advanced analytical methodologies.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and quantification of this compound and its potential metabolites. nih.gov The development of specific and validated HPLC methods would be crucial for stability testing of formulations and for pharmacokinetic studies. nih.gov The use of chiral chromatography could also be employed if stereoselective synthesis or metabolism is considered.

Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry (LC-MS/MS, GC-MS) provides unparalleled sensitivity and specificity for compound identification and quantification in complex biological matrices like plasma or tissue samples. nih.gov High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the synthesized compound and identifying unknown metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of the synthesized ester and any isolated intermediates or metabolites. nih.gov Quantitative NMR (qNMR) could also be employed as a primary method for determining the purity of reference standards without the need for a specific standard of the compound itself. americanpharmaceuticalreview.com

Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide rapid information about the functional groups present in the molecule and can be used for quality control and reaction monitoring. nih.gov

The table below summarizes the key analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application |

| HPLC | Purity assessment, quantification in formulations, stability studies. nih.gov |

| GC-MS | Analysis of volatile derivatives or metabolites. americanpharmaceuticalreview.com |

| LC-MS/MS | Highly sensitive quantification in biological fluids, metabolite identification. nih.gov |

| NMR (¹H, ¹³C, etc.) | Unambiguous structure confirmation, purity analysis. nih.gov |

| FTIR/Raman | Functional group analysis, quality control. nih.gov |

Q & A

Q. What experimental methodologies are recommended for synthesizing nicotinic acid, 6-hydroxyhexyl ester, and how does the hydroxyl group influence reaction conditions?

Synthesis typically involves esterification between nicotinic acid and 6-hydroxyhexanol. The hydroxyl group requires protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling. A common approach employs carbodiimide reagents (e.g., dicyclohexylcarbodiimide) with catalysts like dimethylaminopyridine (DMAP) in anhydrous dichloromethane . Post-synthesis, deprotection and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) yield the final product. The hydroxyl group introduces polarity, necessitating careful solvent selection to balance reactivity and solubility.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.